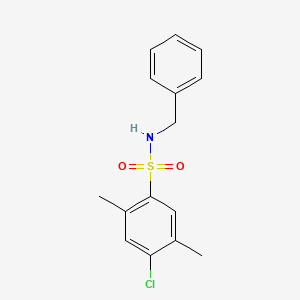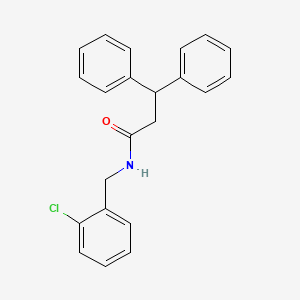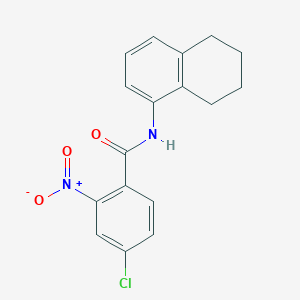![molecular formula C9H11Cl2N3O2S B5823110 2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)
2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTTC or dichloroacetylthiazolyltrimethylurea and is synthesized through a specific method. In
Mecanismo De Acción
DTTC works by inhibiting the activity of an enzyme called dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is essential for the de novo pyrimidine synthesis pathway. By inhibiting DHODH, DTTC prevents the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This inhibition leads to cell death in rapidly dividing cells such as cancer cells.
Biochemical and Physiological Effects:
DTTC has been found to have both biochemical and physiological effects. Biochemically, DTTC inhibits DHODH activity, leading to a decrease in pyrimidine nucleotide synthesis. Physiologically, DTTC has been found to induce apoptosis in cancer cells, leading to cell death. Additionally, DTTC has been found to inhibit plant growth, making it a potential herbicide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DTTC in lab experiments is its well-established synthesis method. Additionally, DTTC has been extensively studied, and its mechanism of action is well understood. However, one limitation of using DTTC is that it is highly toxic and can be dangerous to handle. Therefore, precautions must be taken when working with this compound.
Direcciones Futuras
There are several future directions for DTTC research. One potential direction is to further explore its antitumor properties and develop it as a potential cancer drug candidate. Another direction is to investigate its potential use as a herbicide and develop it as a safe and effective alternative to current herbicides. Additionally, DTTC's ability to remove heavy metal ions from water makes it a potential candidate for water treatment applications. Further research is needed to explore these potential applications and develop DTTC as a useful tool in various fields.
In conclusion, 2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DTTC is a promising compound that has the potential to be developed as a useful tool in medicine, agriculture, and environmental science.
Métodos De Síntesis
DTTC is synthesized through the reaction between dichloroacetyl chloride and thiazolyltrimethylurea. The reaction takes place in the presence of a base such as pyridine, and the resulting compound is purified through crystallization. This method of synthesis has been well established and is commonly used in research labs.
Aplicaciones Científicas De Investigación
DTTC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, DTTC has been found to have antitumor properties and has been tested as a potential drug candidate for cancer treatment. In agriculture, DTTC has been used as a herbicide due to its ability to inhibit plant growth. In environmental science, DTTC has been studied for its potential use in water treatment as it can remove heavy metal ions from water.
Propiedades
IUPAC Name |
2-[(2,2-dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3O2S/c1-4-5(8(16)14(2)3)17-9(12-4)13-7(15)6(10)11/h6H,1-3H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHMILAYNCXYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(Cl)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B5823042.png)
![2,8,8-trimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5823048.png)
![N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B5823055.png)
![3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5823065.png)

![5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5823070.png)


![4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5823083.png)

![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B5823098.png)
